Cas no 2229315-26-6 (4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid)

4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid
- 2229315-26-6
- 4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid
- EN300-1747137
-
- インチ: 1S/C10H12N4O2/c11-6-7(4-10(15)16)8-5-9-12-2-1-3-14(9)13-8/h1-3,5,7H,4,6,11H2,(H,15,16)
- InChIKey: MPGNZODOCDEPAG-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1C=C2N=CC=CN2N=1)=O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.5Ų
- 疎水性パラメータ計算基準値(XlogP): -3.3
4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747137-5.0g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 5g |
$4184.0 | 2023-06-03 | ||
Enamine | EN300-1747137-0.25g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1747137-10g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1747137-1g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1747137-0.1g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1747137-0.5g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1747137-5g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 5g |
$4184.0 | 2023-09-20 | ||
Enamine | EN300-1747137-2.5g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1747137-1.0g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-1747137-10.0g |
4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |
2229315-26-6 | 10g |
$6205.0 | 2023-06-03 |
4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acidに関する追加情報
4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid (CAS No. 2229315-26-6): A Comprehensive Overview
4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid (CAS No. 2229315-26-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyrazolo[1,5-a]pyrimidine core, serves as a versatile building block for drug discovery and development. Its structural features make it particularly valuable for targeting enzymes and receptors involved in various biological pathways.
The growing interest in 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid is closely tied to the increasing demand for novel small-molecule therapeutics. Researchers are actively exploring its potential in addressing conditions such as inflammation, metabolic disorders, and neurological diseases. The compound's amino acid moiety enhances its compatibility with biological systems, while the pyrazolo[1,5-a]pyrimidine scaffold offers excellent opportunities for structural modifications to optimize pharmacological properties.
From a synthetic chemistry perspective, CAS No. 2229315-26-6 represents an interesting challenge due to the need for precise control over the stereochemistry at the 3-position. Recent advances in asymmetric synthesis have enabled more efficient production of this compound, making it more accessible for research purposes. The pharmaceutical industry has shown particular interest in developing scalable synthetic routes for 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid, as it could serve as a key intermediate for several drug candidates currently in development pipelines.
The physicochemical properties of 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid contribute significantly to its research utility. With both acidic and basic functional groups, the compound exhibits zwitterionic character in aqueous solutions, which influences its solubility and membrane permeability characteristics. These properties are crucial considerations when designing drug formulations or conducting biological assays with this molecule.
In the context of current research trends, CAS No. 2229315-26-6 has emerged as a valuable tool for studying protein-protein interactions and allosteric modulation of enzymes. The compound's ability to interact with multiple binding sites makes it particularly interesting for developing selective kinase inhibitors, a hot topic in cancer research. Several research groups have reported promising preliminary results using derivatives of 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid in targeted therapy approaches.
The commercial availability of 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid has improved significantly in recent years, with multiple specialty chemical suppliers now offering this compound in research quantities. However, researchers should pay careful attention to quality specifications, particularly regarding enantiomeric purity when the compound is used for biological studies. Analytical methods such as chiral HPLC and NMR spectroscopy are commonly employed to verify the identity and purity of CAS No. 2229315-26-6.
Looking toward future applications, the versatility of 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid suggests it will continue to play an important role in drug discovery efforts. Its molecular framework is particularly well-suited for fragment-based drug design approaches, which are gaining popularity in the pharmaceutical industry. Additionally, the compound's potential in developing PROTACs (proteolysis targeting chimeras) has attracted attention from researchers working on targeted protein degradation strategies.
From a safety and handling perspective, standard laboratory precautions are recommended when working with CAS No. 2229315-26-6. While not classified as hazardous under current regulations, proper personal protective equipment should be used, and material safety data sheets should be consulted before handling. The compound's stability under various storage conditions has been well-characterized, with recommendations typically suggesting storage at controlled room temperature in a dry environment.
The intellectual property landscape surrounding 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid is evolving, with several patent applications disclosing its use in various therapeutic contexts. Researchers interested in commercial applications of this compound should conduct thorough freedom-to-operate analyses before initiating development programs. The increasing publication of scientific literature referencing CAS No. 2229315-26-6 indicates growing academic interest in this molecular scaffold.
In conclusion, 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid represents an exciting area of research at the intersection of medicinal chemistry and drug development. Its unique structural features, combined with promising biological activity profiles, position this compound as a valuable tool for addressing current challenges in therapeutic development. As research continues to uncover new applications for CAS No. 2229315-26-6, its importance in pharmaceutical science is likely to grow significantly in the coming years.
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